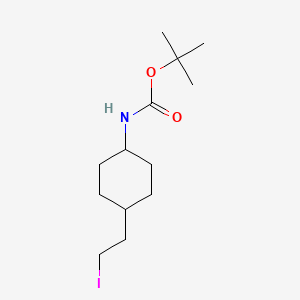
tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate: is a chemical compound with the molecular formula C13H25INO2. It is a derivative of carbamic acid and is characterized by the presence of an iodinated ethyl group attached to a cyclohexyl ring. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(2-iodoethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodinated ethyl group in tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiourea; typically conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学的研究の応用
Chemistry: tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of iodinated compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: It is also used in the preparation of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
作用機序
The mechanism of action of tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets in biological systems. The iodinated ethyl group allows the compound to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect .
類似化合物との比較
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Comparison: tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate is unique due to the presence of the iodinated ethyl group attached to the cyclohexyl ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, tert-Butyl (2-iodoethyl)carbamate lacks the cyclohexyl ring, which affects its overall reactivity and applications. Similarly, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate and tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate have hydroxyl groups instead of the iodinated ethyl group, leading to different chemical and biological properties .
特性
分子式 |
C13H24INO2 |
|---|---|
分子量 |
353.24 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-iodoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9H2,1-3H3,(H,15,16) |
InChIキー |
RQIKDTWARRBRGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




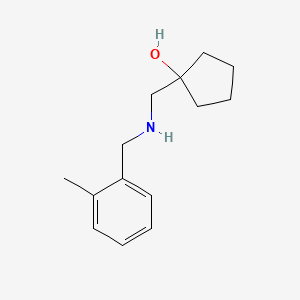
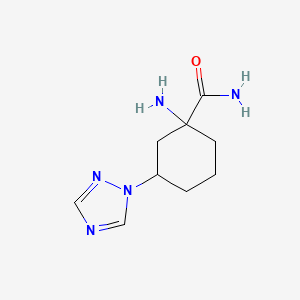

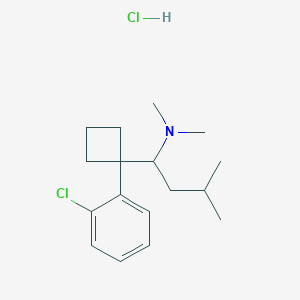
![6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)
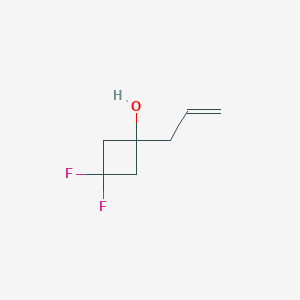
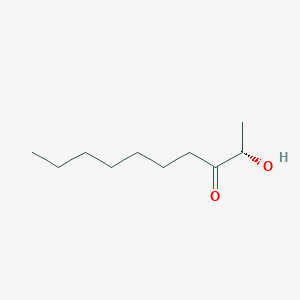
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
![5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
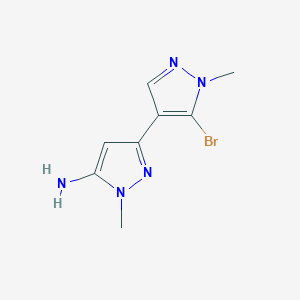
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)
